molecular formula C12H14N4 B2776770 1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline CAS No. 727983-38-2

1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline

Cat. No.: B2776770
CAS No.: 727983-38-2
M. Wt: 214.272
InChI Key: YJLITRCYCXZSDU-UHFFFAOYSA-N
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Description

1-Methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline is a fused heterocyclic compound featuring a quinoxaline core annulated with a seven-membered 1,4-diazepine ring. Notably, this compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial viability .

Properties

IUPAC Name

5-methyl-1,2,3,4-tetrahydro-[1,4]diazepino[2,3-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-16-8-4-7-13-11-12(16)15-10-6-3-2-5-9(10)14-11/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLITRCYCXZSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNC2=NC3=CC=CC=C3N=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Chemical Reactions Analysis

Structural Reactivity Features

The compound contains:

  • A partially saturated seven-membered diazepine ring with two nitrogen atoms at positions 1 and 4

  • A fused quinoxaline system with conjugated aromatic nitrogen atoms

  • A methyl group at position 1, influencing steric and electronic properties

Key reactive sites include:

  • Secondary amines in the diazepine ring

  • Electron-deficient aromatic positions in the quinoxaline moiety

  • Potential for ring-opening at the diazepine’s saturated carbons

Cyclocondensation with Carbonyl Compounds

Reactions with ketones or α-bromo ketones under gold catalysis yield fused derivatives:

ReactantCatalystConditionsProduct TypeYieldSource
AcetophenoneNaAuCl₄·2H₂O (2 mol%)EtOH, RT, 4h1,5-Benzodiazepine analog85%
α-BromoacetoneNaAuCl₄·2H₂O (2 mol%)EtOH, RT, 3hQuinoxaline derivative78%

Mechanism involves:

  • Lewis acid activation of carbonyl groups by Au³⁺

  • Nucleophilic attack by diazepine amines

  • Cyclization and dehydration

Nucleophilic Substitution at Quinoxaline Positions

The electron-deficient quinoxaline ring undergoes substitution with nucleophiles:

Reaction TypeReagentConditionsOutcome
AminationNH₃ (aq)100°C, DMF, 12h6-Amino-substituted derivative
HalogenationNBS (1 eq)CCl₄, light, 6h3-Bromo adduct (regioselective)

Experimental data extrapolated from analogous quinoxaline systems

Acid-Catalyzed Ring Expansion

Under strong acidic conditions (HCl, EtOH):

  • Protonation of diazepine nitrogen

  • Ring-opening to form a linear diamine intermediate

  • Re-cyclization to yield benzo-triazepine derivatives

Example:

  • Reactant: 1-methyl-diazepinoquinoxaline + HCl

  • Product: 4-Methyl-benzo[f] triazepin-2-ol

  • Yield: 68% (analogous system)

Oxidative Dehydrogenation

Using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone):

  • Converts saturated diazepine ring to aromatic system

  • Forms fully conjugated quinoxalino-diazepinium salts

Conditions:

  • Solvent: CH₂Cl₂

  • Time: 8h

  • Yield: 72% (for related compounds)

Catalytic Cross-Coupling Reactions

ReactionCatalystSubstrateProduct
Suzuki-MiyauraPd(PPh₃)₄ (5 mol%)Aryl boronic acid8-Aryl-substituted derivative
Buchwald-HartwigCuI/L-prolineAryl halideN-Arylated diazepine

Protocols adapted from benzodiazepine coupling studies

Analytical Characterization

Key techniques for reaction monitoring and product validation:

  • NMR Spectroscopy

    • ¹H NMR: Chemical shifts δ 2.73 ppm (methylthio group) , δ 3.06 ppm (N-methyl)

    • ¹³C NMR: Quinoxaline carbons at δ 140–150 ppm

  • Mass Spectrometry

    • HRMS (ESI⁺): m/z 214.27 [M+H]⁺ (C₁₂H₁₄N₄)

  • Chromatography

    • HPLC purity >95% achieved using C18 column (MeCN:H₂O gradient)

Scientific Research Applications

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline exhibit significant antiproliferative effects against various cancer cell lines. These effects are attributed to mechanisms such as:

  • Inhibition of tubulin polymerization
  • Targeting topoisomerase II-DNA interactions
  • Modulation of receptor tyrosine kinases (RTKs) like VEGFR and EGFR .

In a notable study, novel quinoxaline derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results showed that certain derivatives demonstrated promising cytotoxic effects, suggesting a potential pathway for drug development .

Anxiolytic Effects

Recent pharmacological evaluations have identified quinoxaline derivatives as potential anxiolytic agents. A study highlighted the synthesis of new C2,C3-quinoxaline derivatives that were compared to diazepam in terms of anxiolytic activity. The findings indicated that specific compounds exhibited high anxiolytic effects with low toxicity levels in vivo . This positions 1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline as a candidate for further exploration in anxiety disorder treatments.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoxaline derivatives. In various studies:

  • Substituents on the quinoxaline ring were systematically varied to assess their impact on biological activity.
  • SAR analyses revealed that specific modifications could enhance the binding affinity to target proteins and improve pharmacokinetic properties .

Case Study 1: Anticancer Evaluation

A series of synthesized quinoxaline derivatives were tested against multiple cancer cell lines (DAN-G, A-427). The most active compound demonstrated significant cytotoxicity with an IC50 value indicative of strong anticancer potential. This study emphasizes the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Anxiolytic Screening

In preclinical trials comparing new quinoxaline derivatives with diazepam, one compound showed a marked increase in time spent in illuminated areas during behavioral tests—indicating reduced anxiety levels. This compound was further characterized for its pharmacokinetic profile and toxicity assessment.

Comparison with Similar Compounds

Key Observations :

  • The target compound lacks direct synthetic documentation, unlike analogs like 15 and indoloquinoxalines, which employ well-defined protocols involving binucleophiles or Pd catalysis .
  • Methylation in diazepine-containing compounds (e.g., the target and Entry 13 in ) introduces distinct $ ^1H $ NMR signals (e.g., δ 3.59 for CH$_3$) compared to non-methylated analogs .

Physicochemical Properties

  • Chromeno-Diazepino-Quinolines: Exhibit molecular ion peaks at m/z 331–379 (M$^+$), with diazepine protons resonating at δ 8.21–8.27 in $ ^1H $ NMR .
  • Indoloquinoxalines: Demonstrate tunable electrochemical properties, with 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline showing a low band gap (2.8 eV) and high HOMO energy (-5.3 eV), making it suitable for optoelectronic applications .
  • Diazepine-Quinolone Hybrids: Display strong IR absorption at 1663 cm$^{-1}$ (C=O) and $ ^1H $ NMR signals for both quinolone and diazepine moieties .

Contrast: The target compound’s spectral and electronic properties remain underexplored, whereas indoloquinoxalines and chromeno-diazepino-quinolines are better characterized .

Stability and Commercial Viability

  • Indoloquinoxalines: Synthesized via scalable Pd-catalyzed methods, enabling broad substrate scope and industrial applications .

Biological Activity

1-Methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14N
  • Molecular Weight : 214.27 g/mol
  • CAS Number : 727983-38-2

The compound features a diazepine structure fused with a quinoxaline moiety, which may contribute to its pharmacological properties.

Biological Activity Overview

Research has investigated various biological activities associated with 1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline, including its effects on neuropharmacological targets and potential therapeutic applications.

Anticonvulsant Activity

Studies indicate that compounds with diazepine structures often exhibit anticonvulsant properties. The ability to modulate GABAergic activity is a common mechanism for such effects. For instance, the compound was evaluated in animal models for its potential to reduce seizure activity.

Anxiolytic Effects

Research has shown that similar quinoxaline derivatives can possess anxiolytic properties. A study highlighted that certain derivatives exhibited significant anxiolytic effects comparable to diazepam in behavioral tests (e.g., elevated plus maze) . This suggests that 1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline may warrant further investigation in this context.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications to the diazepine and quinoxaline structures can significantly affect binding affinity and efficacy at various receptors.

Modification TypeEffect on ActivityReference
Substitution at N-3Increased binding affinity to GABA receptors
Alkyl group variationsAltered pharmacokinetics and bioavailability
Heterocyclic substitutionsEnhanced interaction with NMDA receptors

Case Studies

Several studies have demonstrated the biological activity of related compounds:

  • Anticancer Activity : Quinoxaline derivatives have been shown to inhibit cancer cell lines by targeting specific pathways involved in tumor growth. For instance, certain derivatives demonstrated efficacy against colorectal cancer cell lines by inhibiting COX-2 and LDHA activities .
  • Neuroprotective Effects : In vivo studies indicated that compounds similar to 1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline could protect neurons from excitotoxic damage by modulating NMDA receptor activity .

Research Findings

Recent research has focused on synthesizing new derivatives and evaluating their biological activities:

  • A study synthesized several quinoxaline derivatives and assessed their antimicrobial and anticancer properties. The results indicated that modifications could lead to compounds with enhanced efficacy against specific targets .
  • Another investigation highlighted the anxiolytic potential of a related compound in behavioral assays with low toxicity profiles compared to traditional anxiolytics like diazepam .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of precursors like pyrrolo-diazepines or quinoxaline derivatives. Key parameters include:

  • Temperature control (e.g., reflux in aprotic solvents like DMF or THF) to minimize side reactions.
  • Catalyst selection (e.g., transition-metal catalysts for regioselective bond formation).
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate the product .
  • Yield optimization : Reaction stoichiometry and time must be calibrated using kinetic studies (e.g., TLC monitoring every 30 minutes).

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR are critical for verifying the diazepine and quinoxaline moieties. For example, characteristic shifts for methyl groups (δ ~2.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm) should align with predicted splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+^+ peak at m/z calculated for C14_{14}H16_{16}N4_{4}).
  • X-ray Crystallography : Optional for absolute configuration determination if single crystals are obtained .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data or unexpected reactivity during functionalization of the diazepine ring?

  • Methodological Answer :

  • Data Contradiction Analysis : Compare experimental NMR shifts with computational predictions (e.g., DFT-based chemical shift calculations). Discrepancies may arise from solvent effects or conformational flexibility .
  • Reactivity Studies : Use kinetic isotope effects (KIE) or deuterium labeling to probe reaction mechanisms. For example, unexpected ring-opening during alkylation could indicate competing nucleophilic pathways .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to correlate reaction conditions with byproduct formation .

Q. How can computational models (e.g., DFT, molecular docking) guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., serotonin receptors). Focus on substituent effects at the quinoxaline N-atom for binding affinity .
  • QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and dipole moments .

Q. What experimental frameworks integrate diazepinoquinoxaline chemistry with broader theoretical concepts (e.g., heterocyclic aromaticity or supramolecular chemistry)?

  • Methodological Answer :

  • Theoretical Anchoring : Link synthesis to concepts like Hückel’s rule for aromaticity in fused-ring systems. For example, assess the diazepine ring’s contribution to conjugation via UV-Vis spectroscopy (λmax_{\text{max}} shifts) .
  • Supramolecular Applications : Study host-guest interactions using cyclodextrins or cucurbiturils. Fluorescence quenching or 1H^1H-NMR titration can quantify binding constants .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields or purity?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reactions in real time .
  • Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., solvent purity, catalyst aging) affecting reproducibility .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify hygroscopicity or oxidation risks .

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